molecular formula C13H12N4O2S B2418133 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1225716-75-5

6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No.: B2418133
CAS No.: 1225716-75-5
M. Wt: 288.33
InChI Key: FKWJMJPQQBANSA-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a 3,4-dimethoxyphenyl group attached to the triazole ring The thiol group at the 3-position of the pyridazine ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with a suitable pyridazine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide. The reaction mixture is usually heated to facilitate the cyclization process, leading to the formation of the desired triazolopyridazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction processes.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol stands out due to its combination of a triazole and pyridazine ring system, along with the presence of a thiol group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-18-10-5-3-8(7-11(10)19-2)9-4-6-12-14-15-13(20)17(12)16-9/h3-7H,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWJMJPQQBANSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NNC3=S)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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